Methyl N-phenylformimidate
CAS No.: 36169-82-1
Cat. No.: VC2519406
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36169-82-1 |
|---|---|
| Molecular Formula | C8H9NO |
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | methyl N-phenylmethanimidate |
| Standard InChI | InChI=1S/C8H9NO/c1-10-7-9-8-5-3-2-4-6-8/h2-7H,1H3 |
| Standard InChI Key | UCLOWASJGSAGSD-UHFFFAOYSA-N |
| SMILES | COC=NC1=CC=CC=C1 |
| Canonical SMILES | COC=NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Methyl N-phenylformimidate is an imidate ester with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. Its structure consists of a phenyl group attached to a nitrogen atom, which is further bonded to a methoxy-substituted imine group. The compound’s IUPAC name derives from its functional groups: a methyl ester (-OMe) and a formimidate (-N=C-O-) moiety.
Structural Analysis
The compound’s planar geometry facilitates resonance stabilization between the nitrogen lone pair and the adjacent carbonyl-like imine group. This resonance enhances its electrophilic character, making it reactive toward nucleophiles such as amines and alcohols .
Synthesis Methods
Catalytic Synthesis Using Acidic Resins
A high-yield synthesis route involves the reaction of aniline with trimethyl orthoformate in the presence of a styrene-styrene sulfonic acid copolymer microsphere catalyst (PS-HSSPS). This method, adapted from ethyl N-phenylformimidate synthesis , proceeds as follows:
Reaction Conditions
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Reactants: Aniline (0.089 mol), trimethyl orthoformate (0.15 mol)
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Catalyst: PS-HSSPS (0.125 g)
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Temperature: 120°C
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Duration: 6 hours
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Yield: 97% (estimated for methyl variant based on ethyl analog data) .
Mechanism
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Protonation: The sulfonic acid groups on PS-HSSPS protonate the orthoformate, generating a reactive electrophile.
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Nucleophilic Attack: Aniline’s amino group attacks the electrophilic carbon, forming a tetrahedral intermediate.
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Methanol Elimination: Sequential elimination of methanol produces the imidate ester .
Alternative Routes
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Direct Formylation: Reaction of phenyl isocyanide with methanol under acidic conditions.
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Transesterification: Ethyl N-phenylformimidate can undergo methanolysis, though this route is less efficient .
Physicochemical Properties
The compound’s immiscibility in water arises from its nonpolar aromatic ring and hydrophobic methoxy group .
Chemical Reactivity and Applications
Key Reactions
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Hydrolysis:
Methyl N-phenylformimidate undergoes acidic hydrolysis to yield N-phenylformamide: -
Nucleophilic Substitution:
Reacts with amines to form amidines, which are intermediates in drug synthesis .
Industrial Applications
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Pharmaceuticals: Used in the synthesis of antitumor agents (e.g., imidazoquinoline derivatives).
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Agrochemicals: Intermediate in fungicide production.
Comparative Analysis with Analogues
| Compound | Boiling Point (°C) | Reactivity | Applications |
|---|---|---|---|
| Methyl N-phenylformimidate | 220–225 | High | Drug synthesis |
| Ethyl N-phenylformimidate | 243–244 | Moderate | Dye intermediates |
| N-Methylformanilide | 243–244 | Low | Swelling agents |
The methyl derivative’s lower boiling point and higher reactivity make it preferable for kinetic-controlled reactions .
Future Research Directions
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Green Synthesis: Developing solvent-free methods using immobilized enzymes.
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Toxicokinetics: Long-term exposure studies to assess carcinogenic potential.
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